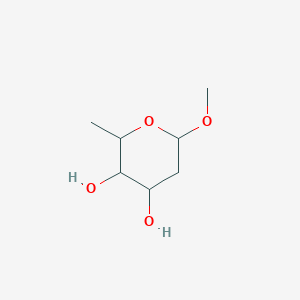
Methyl 2,6-dideoxyhexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-dideoxyhexopyranoside: is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates. This compound is characterized by the absence of hydroxyl groups at the 2 and 6 positions, which distinguishes it from other hexopyranosides. It is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dideoxyhexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranose derivative. One common method is the use of a glycosylation reaction, where a suitable glycosyl donor reacts with an alcohol in the presence of a catalyst. For instance, the synthesis can be achieved by reacting a protected hexopyranose with methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound often involves large-scale glycosylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.
化学反应分析
Types of Reactions: Methyl 2,6-dideoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Methyl 2,6-dideoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of antiviral and antibacterial agents.
作用机制
The mechanism of action of methyl 2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- Methyl 3,6-dideoxyhexopyranoside
- Methyl 4,6-dideoxyhexopyranoside
- Methyl 2,3-dideoxyhexopyranoside
Comparison: Methyl 2,6-dideoxyhexopyranoside is unique due to the specific positions of the missing hydroxyl groups. This structural difference can influence its reactivity and interactions with other molecules. For example, compared to methyl 3,6-dideoxyhexopyranoside, the absence of the hydroxyl group at the 2 position may result in different chemical and biological properties .
属性
CAS 编号 |
62346-15-0 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3 |
InChI 键 |
QNKOVWCOVLYPKR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(CC(O1)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)
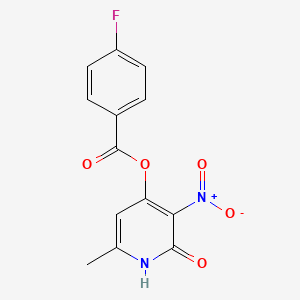

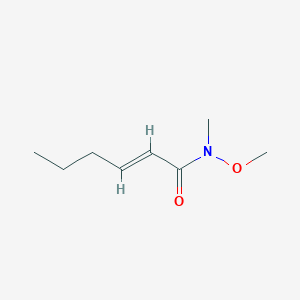
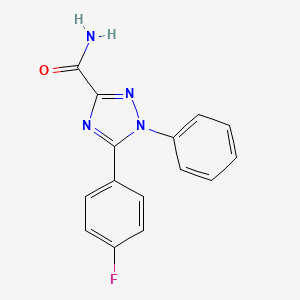
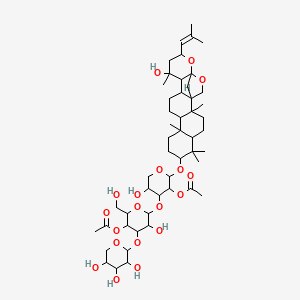
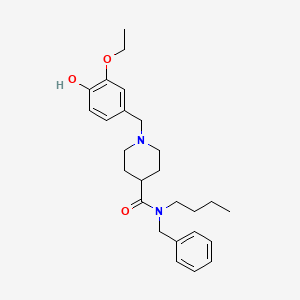
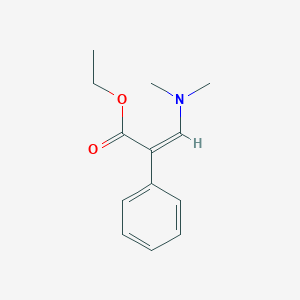
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
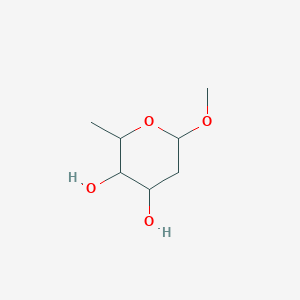
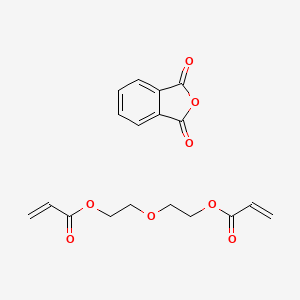
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
